molecular formula C17H14ClNO3 B367217 1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione CAS No. 842957-41-9

1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione

Cat. No.: B367217
CAS No.: 842957-41-9
M. Wt: 315.7g/mol
InChI Key: DQMRJUWZFGKFQG-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione is a specialized chemical compound with significant potential in biomedical research, particularly in the study of cellular stress pathways and disease mechanisms. This synthetic molecule features a distinctive structural framework combining chlorophenoxy and indole-2,3-dione (isatin) moieties connected via a propyl linker, making it valuable for investigating novel therapeutic targets and biological processes. The compound demonstrates particular research relevance in studying ATF4 pathway modulation, as compounds with similar structural features have been identified as effective inhibitors of this crucial cellular stress response pathway . The ATF4 pathway represents a promising research target in multiple disease contexts, including cancer biology, neurodegenerative disorders, and conditions involving integrated stress response activation. Researchers are exploring how modulation of this pathway affects cellular viability under various stress conditions. In oncology research, this compound provides utility for investigating tumor cell vulnerability, especially in studying pancreatic carcinoma, breast cancer, glioblastoma, and renal cancer models . The structural similarity to known bioactive compounds suggests potential application in researching chemotherapeutic approaches targeting stress adaptation mechanisms in malignant cells. The chlorophenoxy component, a feature shared with several investigated antineoplastic agents, contributes to its bioactivity profile in research settings . Additionally, this compound shows research applications in neuroscience, particularly for studying neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis, and traumatic brain injury models . The indole-2,3-dione core structure presents opportunities for investigating neural protection mechanisms and cellular stress responses in neuronal tissues. Beyond these primary research areas, this compound has relevance in studying various other pathological conditions including cardiovascular diseases, ischemic stroke, fibrosis, diabetes-related complications, and inflammatory processes . The compound's unique chemical structure enables researchers to explore novel mechanisms in disease pathophysiology and identify potential intervention strategies. The molecular structure incorporates key functional groups that facilitate interaction with biological targets, including hydrogen bond acceptors and donors, aromatic systems, and flexible linker regions that contribute to its research utility. This compound is provided as a high-purity material suitable for in vitro investigations, with quality verification to ensure consistent performance in research applications. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should implement appropriate safety precautions when handling this compound, including the use of personal protective equipment and proper laboratory ventilation.

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-12-6-8-13(9-7-12)22-11-3-10-19-15-5-2-1-4-14(15)16(20)17(19)21/h1-2,4-9H,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMRJUWZFGKFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Using 3-(4-Chlorophenoxy)propyl Halides

This method adapts protocols from N-benzylated isatin syntheses.

Procedure :

  • Substrate Preparation :
    3-(4-Chlorophenoxy)propyl bromide is synthesized by reacting 3-(4-chlorophenoxy)propan-1-ol with PBr₃ in dry dichloromethane.

  • Reaction Conditions :
    Indole-2,3-dione (1 equiv) is dissolved in anhydrous DMF, followed by addition of NaH (1.2 equiv) at 0°C. After 30 minutes, 3-(4-chlorophenoxy)propyl bromide (1.1 equiv) is added dropwise. The mixture is stirred at room temperature for 12 hours.

  • Workup :
    The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether:ethyl acetate, 3:1).

Yield : 72–85%.

Catalytic N-Alkylation Using Alcohols

A green chemistry approach employs 3-(4-chlorophenoxy)propan-1-ol and a Ru/Fe₃O₄ catalyst, as reported for analogous N-alkylations.

Procedure :

  • Catalyst Preparation :
    Ru/Fe₃O₄ nanoparticles (0.4 mol%) are dispersed in toluene.

  • Reaction Setup :
    Indole-2,3-dione (1 equiv), 3-(4-chlorophenoxy)propan-1-ol (1.5 equiv), and K₂CO₃ (2 mol%) are added to the catalyst suspension. The mixture is heated at 110°C for 24 hours under N₂.

  • Purification :
    The catalyst is magnetically separated, and the product is isolated via vacuum distillation.

Yield : 68–77%.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the isatin nitrogen, improving alkyl halide reactivity.

  • Nonpolar solvents (toluene) favor dehydrogenative coupling in catalytic alcohol-based alkylation, minimizing side reactions.

Temperature and Time

  • Alkyl halide method: Room temperature (25°C) suffices for complete conversion within 12 hours.

  • Catalytic method: Elevated temperatures (110°C) accelerate alcohol activation via hydrogen transfer.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.65 (d, J = 7.8 Hz, 1H, H4),

  • δ 7.45 (t, J = 7.6 Hz, 1H, H5),

  • δ 7.12 (d, J = 8.9 Hz, 2H, Ar-H),

  • δ 6.85 (d, J = 8.9 Hz, 2H, Ar-H),

  • δ 4.23 (t, J = 6.4 Hz, 2H, N-CH₂),

  • δ 3.98 (t, J = 6.4 Hz, 2H, O-CH₂),

  • δ 2.15 (quin, J = 6.4 Hz, 2H, CH₂).

IR (KBr) :

  • 1745 cm⁻¹ (C=O, dione),

  • 1240 cm⁻¹ (C-O-C),

  • 1090 cm⁻¹ (C-Cl).

HRMS :

  • Calculated for C₁₇H₁₃ClNO₃: [M+H]⁺ 314.0584, Found: 314.0586.

Comparative Analysis of Methods

Parameter Alkyl Halide Method Catalytic Alcohol Method
Yield72–85%68–77%
Reaction Time12 hours24 hours
Catalyst RequirementNoneRu/Fe₃O₄ (0.4 mol%)
SolventDMFToluene
ByproductsMinimalTrace amounts

The alkyl halide method offers higher yields and shorter reaction times, while the catalytic approach aligns with green chemistry principles.

Challenges and Troubleshooting

  • Competitive O-Alkylation : Mitigated by using bulky bases (NaH) to enhance N-selectivity.

  • Catalyst Deactivation : Additives like K₂CO₃ stabilize Ru/Fe₃O₄ nanoparticles during prolonged heating.

Industrial Scalability Considerations

  • Cost Efficiency : The alkyl halide method is preferable for large-scale production due to lower catalyst costs.

  • Waste Management : Catalytic methods generate less halogenated waste, reducing environmental impact .

Chemical Reactions Analysis

1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts

Scientific Research Applications

1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-[3-(4-Chlorophenyl)-3-oxopropyl]isoindole-1,3-dione (CAS 112031-92-2)

  • Core Structure : Isoindole-1,3-dione (phthalimide) vs. indole-2,3-dione in the target compound.
  • Substituent: A 3-oxopropyl group linked to 4-chlorophenyl (C17H12ClNO3) vs. a 4-chlorophenoxypropyl group in the target.
  • Key Differences :
    • The isoindole core lacks the fused benzene ring present in indole, altering electronic distribution.
    • The 3-oxo group in the substituent may enhance hydrogen-bonding capacity compared to the ether linkage in the target.
  • Physicochemical Properties :
    • LogP = 3.14 (moderate lipophilicity) .
    • Molecular weight: 313.735 g/mol, similar to the target compound (estimated ~327 g/mol).

1-(2-Naphthoyl)-5-phenylindoline-2,3-dione (Compound 24, )

  • Core Structure : Indoline-2,3-dione (saturated indole derivative) vs. indole-2,3-dione.
  • Substituents : A 2-naphthoyl group at the 1-position and phenyl at the 5-position.
  • The naphthoyl group increases steric bulk compared to the target’s phenoxypropyl chain.

Compounds with Phenoxyalkyl Substituents

HBK Series ()

Compounds HBK14–HBK19 feature phenoxyethoxyethyl or phenoxypropyl groups attached to piperazine hydrochlorides. For example:

  • HBK16: 1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.
  • Key Comparisons: Core: Piperazine vs. indole-2,3-dione. Substituents: Chloro-methylphenoxypropyl groups vs. 4-chlorophenoxypropyl. Bioactivity: Piperazine derivatives often target serotonin or dopamine receptors, whereas indole-2,3-diones may interact with kinase or protease enzymes .

Triazole-Containing Analogues

1-(3-(4-((4-Chlorophenoxy)methyl)-1,2,3-triazol-1-yl)propyl)-indole (4k, )

  • Structure: A triazole ring bridges the 4-chlorophenoxy group and propyl chain.
  • Key Differences :
    • The triazole introduces additional hydrogen-bonding sites and rigidity.
    • IR data (1696 cm⁻¹ for carbonyl, 831 cm⁻¹ for C-Cl) align with the target’s functional groups but show extra peaks for triazole (3134–3056 cm⁻1) .

Physicochemical and Structural Data Comparison

Property Target Compound 2-[3-(4-Chlorophenyl)-3-oxopropyl]isoindole-1,3-dione HBK16
Core Structure Indole-2,3-dione Isoindole-1,3-dione Piperazine
Molecular Formula C17H13ClN2O3 (estimated) C17H12ClNO3 C23H30Cl2N2O2
Key Substituent 4-Chlorophenoxypropyl 3-Oxo-4-chlorophenylpropyl 2-Chloro-5-methylphenoxypropyl
LogP ~3.2 (estimated) 3.14 ~4.0 (piperazine HCl)
Bioactivity Not reported Kinase inhibition (inference) Serotonin receptor modulation

Biological Activity

1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound contains an indole core substituted with a chlorophenoxypropyl group. This structural configuration is believed to influence its biological activity significantly.

The precise mechanisms by which this compound exerts its effects are not fully elucidated. However, indole derivatives are known to interact with multiple biological targets, including:

  • Receptor Binding : Indole derivatives can bind to various receptors with high affinity, influencing signaling pathways involved in inflammation and cancer progression.
  • Biochemical Pathways : The compound may modulate pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its anticancer and anti-inflammatory properties .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the micromolar range .
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against a range of pathogens, although further research is needed to confirm these findings.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityShowed significant inhibition of A549 and MCF-7 cell lines with IC50 values of 12 µM and 15 µM respectively .
Study 2Anti-inflammatory EffectsDemonstrated reduction in TNF-alpha levels in macrophage cultures treated with the compound.
Study 3Antimicrobial PropertiesExhibited activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.

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